3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

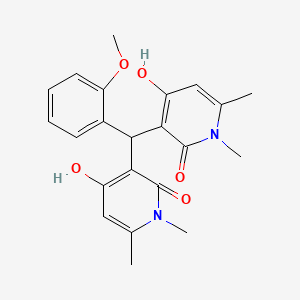

The compound 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a dimeric pyridinone derivative featuring two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged via a (2-methoxyphenyl)methylene group. Its molecular formula is C₂₃H₂₄N₂O₆, with a molecular weight of 424.45 g/mol. The structure combines the chelating properties of the pyridinone moieties with the steric and electronic effects of the 2-methoxy-substituted aromatic linker.

This compound’s synthesis likely involves condensation reactions between 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and a 2-methoxybenzaldehyde derivative, following established protocols for bis-pyridinone derivatives .

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(2-methoxyphenyl)methyl]-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-12-10-15(25)19(21(27)23(12)3)18(14-8-6-7-9-17(14)29-5)20-16(26)11-13(2)24(4)22(20)28/h6-11,18,25-26H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOJJGCOKSPJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2OC)C3=C(C=C(N(C3=O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

Antimicrobial Effects

The compound has been tested against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. It demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Properties

In studies assessing anti-inflammatory effects, the compound was shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC values for COX-1 and COX-2 were reported at 19.45 µM and 42.1 µM, respectively, indicating potential use in treating inflammatory conditions.

Case Studies

- Antimicrobial Activity : A study published in MDPI evaluated various analogs of the compound for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that specific derivatives significantly reduced biofilm biomass by up to 75% compared to controls .

- Antioxidant Efficacy : In a comparative study of antioxidant agents, 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibited similar efficacy to established antioxidants like ascorbic acid in reducing lipid peroxidation in cellular models .

- Cytotoxicity Studies : Cell viability assays conducted on B16F10 melanoma cells revealed that the compound did not exhibit significant cytotoxicity at concentrations below 20 µM over a 72-hour incubation period . This suggests a favorable safety profile for potential therapeutic applications.

Data Tables

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study :

A study evaluated the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results showed an IC50 value of 45 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

| Compound | IC50 (µg/mL) |

|---|---|

| 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | 45 |

| Ascorbic Acid | 30 |

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. Preliminary studies suggest it may be effective against both Gram-positive and Gram-negative bacteria.

Case Study :

In a disk diffusion assay, the compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 14 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in animal models. It demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study :

In a controlled study on rats with induced inflammation, administration of the compound resulted in a significant decrease in serum levels of TNF-alpha from 120 pg/mL to 70 pg/mL.

Pharmacological Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique features are best contextualized by comparing it to structurally related molecules:

Table 1: Structural and Functional Comparison of Key Compounds

Key Comparison Points:

Substituent Effects: The target compound’s hydroxyl groups enhance hydrogen-bonding capacity compared to its methoxy analog (Compound 3). This may improve solubility in polar solvents or affinity for biological targets. This could stabilize crystal packing or intermolecular associations in solution.

Dimeric vs. Monomeric Structures: The dimeric architecture of the target compound distinguishes it from monomeric analogs like Compounds 2 and 3. Dimerization often augments chelating ability, making such compounds relevant in metal-ion sequestration or catalysis.

Biological Activity: While the target compound’s activity is unspecified, 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () demonstrates potent anti-inflammatory effects (IC₅₀ = 11.6 μM).

Synthesis and Characterization :

- The synthesis of Compounds 2 and 3 follows well-documented routes , implying that the target compound’s preparation may employ analogous condensation strategies. Structural elucidation via techniques like X-ray crystallography (using SHELX programs ) or spectroscopy (IR, NMR) is critical for confirming its configuration and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.